1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one
Description
This compound features a piperidin-4-one core (a six-membered nitrogen-containing ring with a ketone group at position 4) linked via an acetyl group to a phenoxy moiety substituted with an 8-methoxy-2-oxo-2H-chromen-3-yl group. The coumarin (chromen-2-one) derivative introduces a planar aromatic system with a methoxy substituent at position 8 and a ketone at position 2, which may confer fluorescence or specific binding properties.
Properties
Molecular Formula |
C23H21NO6 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperidin-4-one |
InChI |
InChI=1S/C23H21NO6/c1-28-20-4-2-3-16-13-19(23(27)30-22(16)20)15-5-7-18(8-6-15)29-14-21(26)24-11-9-17(25)10-12-24/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
NSTFKQDRBAQQAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(=O)CC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one . This intermediate is then brominated using copper(II) bromide and subsequently cyclized with thiourea to form the main scaffold . The final step involves reacting this scaffold with various acid chlorides to isolate the desired compound .
Chemical Reactions Analysis
1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinone ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can be cyclized under specific conditions to form various cyclic derivatives.
Scientific Research Applications
1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one involves its interaction with specific molecular targets and pathways. The chromen moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- 1-{[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide Differs by replacing the ketone at position 4 of the piperidine ring with a carboxamide group.
- 2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid (C₁₄H₁₄O₅) Lacks the piperidin-4-one core, featuring a carboxylic acid instead. The absence of the nitrogenous ring reduces basicity, while the acid group enhances polarity, likely limiting membrane permeability compared to the acetyl-piperidin-4-one derivative .
- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one Substitutes the coumarin-phenoxy-acetyl group with chloroacetyl and trimethoxyphenyl substituents.
Substituent Effects on Pharmacological Properties
- Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- Replaces the coumarin moiety with a 4-chlorobenzoyl group.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 1-{[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one | C₂₃H₂₁NO₆* | ~407.42 | Piperidin-4-one, acetyl-phenoxy, coumarin (8-methoxy-2-oxo) | Fluorescent probes, enzyme inhibitors |
| 1-{[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide | C₂₃H₂₂N₂O₆ | ~422.44 | Carboxamide replaces ketone | Enhanced solubility for drug delivery |
| 2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid | C₁₄H₁₄O₅ | 262.26 | Carboxylic acid, no piperidin-4-one | Polar bioactive agents |
| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | C₂₆H₂₉ClNO₇ | 526.96 | Chloroacetyl, trimethoxyphenyl | Antimitotic agents |
| Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- | C₂₀H₂₀ClNO₃ | 357.83 | 4-Chlorobenzoyl, acetyl-phenoxy | CNS-targeting therapeutics |
*Calculated based on formula C₂₃H₂₁NO₆.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
